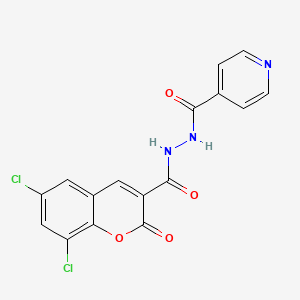![molecular formula C17H19N3O3 B6479895 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 898189-58-7](/img/structure/B6479895.png)
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide (hereafter referred to as 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-oxolan-2-ylmethylacetamide or 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA) is a synthetic compound that has been studied for its potential therapeutic applications. 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects, and its potential uses in laboratory experiments and clinical research are being actively explored.
作用机制
The exact mechanism of action of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cell growth. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to inhibit the activity of certain kinases involved in cell proliferation, such as cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, suppress the immune system, and inhibit the growth of cancer cells. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA in laboratory experiments include its low toxicity, its relatively low cost, and its ability to be synthesized in a relatively straightforward manner. However, there are also some potential limitations to its use in laboratory experiments. These include its limited solubility in aqueous solutions, its instability in the presence of light or heat, and its potential to interfere with other compounds in the reaction mixture.
未来方向
Given the potential therapeutic applications of 2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA, there are a number of future directions that could be explored. These include further studies into the mechanism of action of the compound, the development of more efficient synthesis methods, and the exploration of its potential use in clinical trials. In addition, further research into the biochemical and physiological effects of the compound could be conducted, as well as studies into the potential toxicological effects of long-term exposure.
合成方法
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA is synthesized through a process known as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide and an alkyl boronic acid to form a carbon-carbon bond. The aryl halide used in the reaction is 6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl chloride and the alkyl boronic acid is (oxolan-2-yl)methyl boronic acid. The reaction is catalyzed by a palladium catalyst.
科学研究应用
2-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl-N-OMA has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunosuppressive, and anti-cancer properties in laboratory studies. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXHLULCNRGLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-3,8-bis[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479816.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6479818.png)
![9-(4-butylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479826.png)
![1-methyl-9-(4-methylphenyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6479829.png)
![1,6,7-trimethyl-3-(2-methylpropyl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6479831.png)
![1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479840.png)
![3-tert-butyl-7,9-dimethyl-1-[(naphthalen-1-yl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6479849.png)
![ethyl 2-[8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6479851.png)
![1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6479879.png)
![3-(4-fluorophenyl)-5-[(naphthalen-1-yl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B6479888.png)
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![3-amino-N,N,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6479910.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)
